N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with an ethyl group, a piperazine ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiourea under acidic conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyrimidine core via condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic properties and potential use in drug development.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety is known to interact with metal ions and can inhibit enzyme activity by binding to the active site . The piperazine ring can enhance the compound’s ability to cross biological membranes, improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their pharmacological properties and are used in various therapeutic applications.
Pyrimidine Derivatives: These compounds are widely studied for their roles in medicinal chemistry and drug development.
Uniqueness
N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7S/c1-3-14-11-4-5-15-12(16-11)19-6-8-20(9-7-19)13-18-17-10(2)21-13/h4-5H,3,6-9H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPASWTWZPTGEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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